2,2,4-Trimethyl-1-pentanol

Supercritical fluid extraction Phase equilibria Carbon dioxide expansion

2,2,4-Trimethyl-1-pentanol is a branched C8 primary alcohol with a molecular weight of 130.23 g/mol. It features a highly substituted structure with geminal methyl groups at the 2-position and an additional methyl branch at the 4-position , which distinguishes it from linear and less-branched C8 alcohols like 2-ethyl-1-hexanol.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 123-44-4
Cat. No. B106236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1-pentanol
CAS123-44-4
Synonyms2,2,4-Trimethyl-1-pentanol;  NSC 35410
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C)CO
InChIInChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
InChIKeyCWPPDTVYIJETDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1-pentanol (CAS 123-44-4) Technical Specifications and Procurement Baseline for a Branched C8 Primary Alcohol


2,2,4-Trimethyl-1-pentanol is a branched C8 primary alcohol [1] with a molecular weight of 130.23 g/mol . It features a highly substituted structure with geminal methyl groups at the 2-position and an additional methyl branch at the 4-position [1], which distinguishes it from linear and less-branched C8 alcohols like 2-ethyl-1-hexanol. Its key physicochemical properties include a boiling point of approximately 165 °C, density of 0.834 g/mL, and an estimated water solubility of 1716 mg/L at 25 °C [2].

Why Generic Substitution of 2,2,4-Trimethyl-1-pentanol with 2-Ethylhexanol or Other C8 Alcohols Fails: Evidence-Based Differentiation


The highly branched, neopentyl-like structure of 2,2,4-trimethyl-1-pentanol results in steric shielding of the hydroxyl group, fundamentally altering its phase behavior, solvation characteristics, and thermal stability compared to linear or less-branched C8 alcohols such as 2-ethyl-1-hexanol (2-EH) [1]. Direct substitution with 2-EH in applications ranging from supercritical fluid processing to plasticizer synthesis is unsupported, as demonstrated by quantitative differences in supercritical CO2 solubility [1], boiling point [2][3], aqueous solubility , and flash point [2]. Furthermore, the absence of β-hydrogen atoms in 2,2,4-trimethyl-1-pentanol confers enhanced thermal stability, a property not shared by 2-EH .

Quantitative Differentiation Evidence for 2,2,4-Trimethyl-1-pentanol: Head-to-Head Comparisons with 2-Ethylhexanol and In-Class Analogs


Supercritical CO2 Phase Equilibria: Superior Solubility of 2,2,4-Trimethyl-1-pentanol Relative to 2-Ethylhexanol and 1-Octanol

In a direct head-to-head study of six C8 alcohols in supercritical CO2, 2,2,4-trimethyl-1-pentanol exhibited significantly lower pressure requirements for total solubility compared to 2-ethyl-1-hexanol (2-EH) and 1-octanol [1]. This is attributed to greater shielding of the hydroxyl group by the highly branched alkyl moiety, resulting in a less asymmetric system and higher solubility [1].

Supercritical fluid extraction Phase equilibria Carbon dioxide expansion

Boiling Point and Density: Differentiated Volatility Profile for 2,2,4-Trimethyl-1-pentanol vs. 2-Ethylhexanol

2,2,4-Trimethyl-1-pentanol exhibits a boiling point approximately 18–21 °C lower than that of 2-ethyl-1-hexanol (2-EH), while maintaining a nearly identical density [1]. This combination of lower volatility and similar liquid density provides a distinct handling and application profile.

Solvent selection Distillation Formulation volatility

Aqueous Solubility: 2,2,4-Trimethyl-1-pentanol Exhibits Higher Water Solubility than 2-Ethylhexanol, Influencing Formulation and Environmental Fate

The estimated water solubility of 2,2,4-trimethyl-1-pentanol is 1716 mg/L at 25 °C [1], which is approximately 1.6- to 1.95-fold higher than reported values for 2-ethyl-1-hexanol (2-EH) . This difference in hydrophilicity, despite both being C8 alcohols, arises from the distinct branching pattern and its effect on hydrogen bonding and hydrophobic surface area.

Environmental fate Water-based formulations Partitioning

Flash Point and Safety Handling: 2,2,4-Trimethyl-1-pentanol's Lower Flash Point Demands Distinct Storage and Transport Protocols vs. 2-Ethylhexanol

2,2,4-Trimethyl-1-pentanol has a flash point of 56.6 °C (closed cup) [1], which is approximately 21 °C lower than the flash point of 2-ethyl-1-hexanol (2-EH) at 78 °C . This places 2,2,4-trimethyl-1-pentanol in a more stringent flammability category under many regulatory frameworks.

Safety data sheet Flammable liquid handling Transport classification

Thermal Stability: The Absence of β-Hydrogen Atoms in 2,2,4-Trimethyl-1-pentanol Confers Enhanced Thermal Stability Relative to β-Hydrogen-Containing Analogs Like 2-Ethylhexanol

2,2,4-Trimethyl-1-pentanol lacks β-hydrogen atoms relative to the hydroxyl group due to its geminal dimethyl substitution at the 2-position . This structural feature precludes β-elimination pathways, which are a primary thermal decomposition route for alcohols like 2-ethyl-1-hexanol (2-EH) that possess β-hydrogens [1]. Consequently, 2,2,4-trimethyl-1-pentanol is noted for its 'good thermal stability' and is employed in high-temperature applications such as synthetic lubricants and polyester resin chain termination .

High-temperature reactions Thermal decomposition Lubricant additives

Plasticizer Precursor: 2,2,4-Trimethyl-1-pentanol Esters as Alternatives to Phthalate Esters in Stain-Resistant PVC Formulations

While 2,2,4-trimethyl-1-pentanol itself is not a plasticizer, it serves as a key precursor for esters such as bis(2,2,4-trimethylpentyl) phthalate and benzoate esters of related diols, which are investigated or commercially used as stain-resistant plasticizers for PVC [1][2]. In contrast, 2-ethyl-1-hexanol is the predominant feedstock for di(2-ethylhexyl) phthalate (DEHP), a widely used but increasingly regulated phthalate plasticizer [3]. The unique branching of 2,2,4-trimethyl-1-pentanol-derived esters may impart differentiated permanence and stain resistance properties [1].

PVC plasticizers Stain resistance Non-phthalate alternatives

Optimal Procurement and Application Scenarios for 2,2,4-Trimethyl-1-pentanol Based on Quantitative Differentiation Evidence


Supercritical Fluid Extraction and Chromatography Modifier

Leverage the lower pressure requirement for total solubility in supercritical CO2 compared to 2-ethyl-1-hexanol and 1-octanol [1]. 2,2,4-Trimethyl-1-pentanol is a more energy-efficient co-solvent or modifier for supercritical fluid extraction (SFE) of natural products, pharmaceutical processing, or supercritical fluid chromatography (SFC), where operating pressure directly impacts capital and operating costs.

High-Temperature Solvent and Heat Transfer Fluid Component

Utilize the compound's inherent thermal stability, attributed to the absence of β-hydrogen atoms , for reactions or processes requiring prolonged heating above 150 °C. This makes it a candidate for high-temperature organic synthesis, heat transfer fluids, or as a component in synthetic lubricant base stocks where resistance to thermal cracking is paramount.

Synthesis of Specialty Plasticizers for Flexible PVC with Enhanced Stain Resistance

Employ 2,2,4-trimethyl-1-pentanol as a feedstock for esterification to produce phthalate or benzoate esters that exhibit improved stain resistance in PVC flooring, wall coverings, and coated fabrics [2]. This application capitalizes on the unique branching structure to differentiate from commodity DEHP-based plasticizers derived from 2-EH, aligning with regulatory trends away from certain ortho-phthalates.

Lubricant and Metalworking Fluid Additive Requiring Thermal Stability

Incorporate 2,2,4-trimethyl-1-pentanol or its esters into lubricant formulations where high thermal stability is required to prevent deposit formation and maintain viscosity under extreme conditions . Its differentiated flash point and boiling point profile [3] may also influence formulation volatility and safety handling characteristics relative to 2-EH-based lubricants.

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